molecular formula C4H4NNaO6S B1682519 N-Hydroxysulfosuccinimide sodium salt CAS No. 106627-54-7

N-Hydroxysulfosuccinimide sodium salt

Cat. No. B1682519
M. Wt: 217.13 g/mol
InChI Key: RPENMORRBUTCPR-UHFFFAOYSA-M
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Patent
US08926945B2

Procedure details

A solution containing 0.26 mg of 3-aminopropane-1,2-diol in 6 μl of water is prepared. The pH is adjusted to 6 with HCl. 0.5 mg of gallium complex of 2-[4,7-bis(1,4-dicarboxybutyl]-1,4,7,10-tetraazacyclododec-1-yl]hexanoic acid are added to the above solution. The pH is again adjusted before adding 0.071 mg of sulfo-NHS and 0.062 mg of EDCI. The pH is checked and adjusted to 6 with 2N NaOH. After an overnight period at AT, the reaction medium is concentrated to approximately 2 ml and then precipitated from 10 ml of ethanol. The solid is filtered off, washed with ethanol and diethyl ether, and then purified on silanized silica RP2, elution being carried out with water only. 0.2 mg of product is obtained.
Quantity
0.26 mg
Type
reactant
Reaction Step One
Name
Quantity
6 μL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-[4,7-bis(1,4-dicarboxybutyl]-1,4,7,10-tetraazacyclododec-1-yl]hexanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.071 mg
Type
reactant
Reaction Step Four
Name
Quantity
0.062 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
NCC(O)CO.Cl.[C:8]([CH:11]([N:18]1[CH2:29][CH2:28][N:27]([CH:30]([C:37]([OH:39])=[O:38])CCCC(O)=O)[CH2:26][CH2:25][NH:24][CH2:23][CH2:22][N:21]([CH:40](CCCC)[C:41]([OH:43])=[O:42])[CH2:20][CH2:19]1)CCCC(O)=O)([OH:10])=[O:9].C1C(=O)N(O)C(=O)C1S([O-])(=O)=O.[Na+].CCN=C=NCCCN(C)C.[OH-].[Na+]>O>[CH2:25]1[NH:24][CH2:23][CH2:22][N:21]([CH2:40][C:41]([OH:43])=[O:42])[CH2:20][CH2:19][N:18]([CH2:11][C:8]([OH:10])=[O:9])[CH2:29][CH2:28][N:27]([CH2:30][C:37]([OH:39])=[O:38])[CH2:26]1 |f:3.4,6.7|

Inputs

Step One
Name
Quantity
0.26 mg
Type
reactant
Smiles
NCC(CO)O
Name
Quantity
6 μL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
2-[4,7-bis(1,4-dicarboxybutyl]-1,4,7,10-tetraazacyclododec-1-yl]hexanoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C(CCCC(=O)O)N1CCN(CCNCCN(CC1)C(CCCC(=O)O)C(=O)O)C(C(=O)O)CCCC
Step Four
Name
Quantity
0.071 mg
Type
reactant
Smiles
C1C(C(=O)N(C1=O)O)S(=O)(=O)[O-].[Na+]
Name
Quantity
0.062 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared
CONCENTRATION
Type
CONCENTRATION
Details
the reaction medium is concentrated to approximately 2 ml
CUSTOM
Type
CUSTOM
Details
precipitated from 10 ml of ethanol
FILTRATION
Type
FILTRATION
Details
The solid is filtered off
WASH
Type
WASH
Details
washed with ethanol and diethyl ether
CUSTOM
Type
CUSTOM
Details
purified on silanized silica RP2, elution

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1CN(CCN(CCN(CCN1)CC(=O)O)CC(=O)O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.